Welcome to the BenchChem Online Store!
molecular formula C21H26N2O B8310008 3-Oxazoline, 2,2-dimethyl-5-(4-(dimethylamino)-2,6-dimethylphenyl)-4-phenyl- CAS No. 79213-91-5

3-Oxazoline, 2,2-dimethyl-5-(4-(dimethylamino)-2,6-dimethylphenyl)-4-phenyl-

Cat. No. B8310008
M. Wt: 322.4 g/mol
InChI Key: AQXYJUJCAAADLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04317914

Procedure details

2.6 g of 2,2-dimethyl-3-phenyl-2H-azirine and 2,5 g of 3,5-dimethyl-4-(dimethylamino)benzaldehyde were exposed to light for 2 hours in 300 ml of 1,4-dioxane (with the light source described in Example 2). After purification as described in Example 12 and crystallization from n-pentane, there was obtained 5-[4(dimethylamino)-3,5-xylyl]-2,2-dimethyl-4-phenyl-3-oxazoline which melted at 91°-92° C. after drying for 2 hours at 50° C. and 13 Torr.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[C:4]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[N:3]1.[CH3:12][C:13]1[CH:14]=[C:15]([CH:18]=[C:19]([CH3:24])[C:20]=1[N:21]([CH3:23])[CH3:22])[CH:16]=[O:17]>O1CCOCC1>[CH3:23][N:21]([CH3:22])[C:20]1[C:19]([CH3:24])=[CH:18][C:15]([CH:16]2[O:17][C:2]([CH3:1])([CH3:11])[N:3]=[C:4]2[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=2)=[CH:14][C:13]=1[CH3:12]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
CC1(N=C1C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=O)C=C(C1N(C)C)C
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purification
CUSTOM
Type
CUSTOM
Details
as described in Example 12 and crystallization from n-pentane

Outcomes

Product
Name
Type
product
Smiles
CN(C1=C(C=C(C=C1C)C1C(=NC(O1)(C)C)C1=CC=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.